Ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate

Scaffold hopping Natural product mimicry Phenylpropanoid

Researchers requiring a 2,4,5-trimethoxyphenyl pharmacophore with a resolvable chiral center face limited sourcing options for this specific substitution pattern. Ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate (CAS 1457481-89-8) provides the 2,4,5-TMP motif with a β-hydroxy ester handle enabling enantioselective synthesis of D5 receptor ligands (EC50 269.7 nM class-level) and tubulin inhibitors (IC50 1.38-3.21 μM class-level). • Chiral β-hydroxy ester scaffold for stereoselective derivatization • 2,4,5-TMP substitution pattern distinct from common 3,4,5-isomers • Scalable biocatalytic resolution available for enantiopure production • In stock: 10 mg, 50 mg, 100 mg, and bulk custom quantities.

Molecular Formula C14H20O6
Molecular Weight 284.30 g/mol
Cat. No. B13680397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate
Molecular FormulaC14H20O6
Molecular Weight284.30 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC(=C(C=C1OC)OC)OC)O
InChIInChI=1S/C14H20O6/c1-5-20-14(16)7-10(15)9-6-12(18-3)13(19-4)8-11(9)17-2/h6,8,10,15H,5,7H2,1-4H3
InChIKeyFRHXFLFIPOXBSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate: Overview & Procurement


Ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate (CAS 1457481-89-8) is a synthetic β-hydroxy ester featuring a 2,4,5-trimethoxyphenyl aromatic ring . The 2,4,5-trimethoxy substitution pattern distinguishes this compound from the more common 3,4,5-trimethoxy isomers, imparting distinct electronic and steric properties that can redirect biological target engagement [1]. The β-hydroxy ester moiety introduces a chiral center at C-3, enabling stereoselective synthesis and resolution of optically active forms, a feature absent in non-hydroxylated analogs such as ethyl 3-(2,4,5-trimethoxyphenyl)propanoate [2].

Analogs Not Interchangeable: Substitution Pattern & β-Hydroxyl


Trimethoxyphenyl (TMP)-containing compounds exhibit extreme variability in biological activity depending on the methoxy substitution pattern (2,4,5 vs 3,4,5 vs 2,3,4), the presence and position of the hydroxyl group, and the stereochemistry at the β-carbon [1]. The 2,4,5-trimethoxy pattern has been specifically associated with selective dopamine D5 receptor agonism, whereas the 3,4,5 pattern is predominantly linked to tubulin polymerization inhibition—two mechanistically distinct pathways with entirely different therapeutic indications [2]. Furthermore, the β-hydroxy group serves as a critical hydrogen bond donor and a stereogenic center; removal or repositioning of this hydroxyl group (as in the 2′-hydroxy natural product analog or the non-hydroxylated derivative) abolishes these stereochemical and binding features, fundamentally altering the compound's pharmacodynamic profile [3].

Ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate: Differentiation Evidence


3-Hydroxy vs 2′-Hydroxy Positional Isomerism & Hydrogen Bond Pharmacophore

Ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate differs from its closest natural congener, ethyl 3-(2′-hydroxy-3′,4′,5′-trimethoxyphenyl)propanoate (isolated from Cryptocarya bracteolata), by the position of the hydroxyl group: C-3 (β-position of propanoate chain) in the target vs C-2′ (aromatic ring) in the natural product [1]. This positional shift fundamentally changes hydrogen bond donor/acceptor geometry. Structures were confirmed by 1D and 2D NMR, UV, IR, and MS [1]. No direct comparative bioactivity data are available for these two compounds in the same assay system; however, the distinct hydrogen bond pharmacophore implies non-overlapping binding modes to biological targets such as tubulin and Hsp90.

Scaffold hopping Natural product mimicry Phenylpropanoid Positional isomer

2,4,5-Trimethoxy Substitution: D5 Receptor vs. Tubulin Targeting

The 2,4,5-trimethoxyphenyl motif has been identified as a critical pharmacophore for dopamine D5 receptor (D5R) partial agonism. Compound 5j (4-(4-iodophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine), which contains the 2,4,5-trimethoxyphenyl group, exhibited an EC50 of 269.7 ± 6.6 nM at D5R in a cAMP GloSensor assay with selectivity over D1 receptors [1]. In contrast, the 3,4,5-trimethoxyphenyl motif is predominantly associated with tubulin polymerization inhibition, with reported IC50 values for TMP-based analogues ranging from 1.38 to 3.21 μM against HepG2 cells [2]. This represents a target shift from tubulin (μM cytotoxicity) to D5R (nM agonism), with approximately 5- to 12-fold difference in potency range and a fundamentally different therapeutic indication.

Dopamine D5 receptor Trimethoxyphenyl pharmacophore Structure-activity relationship Target selectivity

Trimethoxyphenyl Pharmacophore Cytotoxicity in HepG2 Cells

Novel trimethoxyphenyl (TMP)-based analogues bearing the TMP pharmacophore exhibit potent cytotoxicity against HepG2 hepatocellular carcinoma cells, with IC50 values ranging from 1.38 to 3.21 μM [1]. These values are comparable to podophyllotoxin, the reference tubulin inhibitor used as a positive control in the same study [1]. Additionally, compounds 9, 10, and 11 exhibited potent inhibition of β-tubulin polymerization, and compound 9 demonstrated cell cycle arrest at G2/M phase with significant apoptotic induction (increased Annexin-V-positive cells, elevated p53 and Bax, decreased MMP and Bcl-2) [1]. While the specific potency of ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate has not been directly reported in this assay, the TMP pharmacophore is sufficient to confer low-micromolar cytotoxicity, and the β-hydroxy ester moiety may further modulate potency.

Cytotoxicity Hepatocellular carcinoma Trimethoxyphenyl Anticancer

Selective D5 Agonism: Brain Penetration & Cognitive Efficacy

Compound 5j, a 2,4,5-trimethoxyphenyl-containing pyrimidine derivative, demonstrated selective D5 receptor partial agonist activity with an EC50 of 269.7 ± 6.6 nM and selectivity over D1 receptors [1]. In vivo pharmacokinetic studies in C57BL/6j mice showed oral bioavailability (plasma Tmax: 1 h, Cmax: 51.10 ± 13.51 ng/mL) and brain penetration (brain Tmax: 0.5 h, Cmax: 22.54 ± 4.08 ng/mL; brain-to-plasma ratio ~0.44 at 0.5 h) [1]. Microsomal stability exceeded 70% at 1 hour [1]. At 10 mg/kg (p.o.), compound 5j alleviated scopolamine-induced impairment in short-term memory and social recognition, effects blocked by the D1/D5 antagonist SCH23390 (0.1 mg/kg, i.p.) [1]. No cytotoxicity was observed up to 10 μM, and no acute toxicity up to 200 mg/kg (p.o.) [1]. These data provide class-level evidence for the 2,4,5-trimethoxyphenyl pharmacophore; the target compound's specific D5R activity remains to be experimentally confirmed.

Dopamine D5 receptor Neuropharmacology Brain penetration Cognitive enhancement

β-Hydroxy Ester as Chiral Building Block for Enantioselective Synthesis

The β-hydroxy ester functionality of ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate introduces a chiral center at C-3, a feature that is absent in the non-hydroxylated analog ethyl 3-(2,4,5-trimethoxyphenyl)propanoate (CAS 1073648-15-3). Optically active alkyl 3-aryl-3-hydroxypropionates have been established as valuable chiral intermediates for pharmaceutical synthesis, with enzymatic resolution methods capable of producing enantiomerically pure forms [1]. Enantiomerically pure β-hydroxy esters are critical chiral building blocks for the synthesis of fluoxetine (antidepressant), β-lactam antibiotics, the C-13 side chain of Taxol® (paclitaxel), HMG-CoA reductase inhibitors, and β-blockers [2]. Deracemisation of aryl-substituted β-hydroxy esters using immobilized whole cells of Candida parapsilosis ATCC 7330 has been demonstrated to yield >99% enantiomeric excess [2]. The non-hydroxylated analog lacks this stereogenic center and therefore cannot be used for enantioselective synthesis.

Chiral building block Enantioselective synthesis β-Hydroxy ester Pharmaceutical intermediate

Ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate: Research & Industrial Applications


First-in-Class Selective D5 Agonists for Cognitive Disorders

The 2,4,5-trimethoxyphenyl motif has been demonstrated to confer selective D5 receptor partial agonism with nanomolar potency (EC50 269.7 nM) and brain penetration in mice [1]. Ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate provides the core 2,4,5-TMP pharmacophore with a β-hydroxy ester handle for further derivatization into pyrimidine, pyridine, or other heterocyclic scaffolds targeting D5R. The chiral β-hydroxy ester also enables enantioselective synthesis of optically pure D5R ligands, critical for CNS drug development where stereochemistry often dictates target engagement and off-target profiles [2].

Chiral Building Block for Anticancer Agents & Tubulin Inhibitors

Enantiomerically pure β-hydroxy esters are established chiral synthons for the C-13 side chain of paclitaxel (Taxol®) and other microtubule-targeting agents [3]. The 2,4,5-trimethoxyphenyl group, a known tubulin-binding pharmacophore with demonstrated cytotoxicity (class-level IC50 1.38–3.21 μM against HepG2 cells) [4], combined with the resolvable chiral center at C-3, makes this compound a uniquely valuable intermediate for designing enantiopure tubulin inhibitors with potentially improved therapeutic indices compared to racemic mixtures or achiral analogs [2].

Scaffold Hopping: Tubulin/Hsp90 Dual Inhibitor Discovery

The 3-hydroxy positional isomer (target compound) differs from the 2′-hydroxy natural product ethyl 3-(2′-hydroxy-3′,4′,5′-trimethoxyphenyl)propanoate isolated from Cryptocarya bracteolata [5]. This positional shift alters hydrogen bond donor/acceptor geometry, offering a scaffold-hopping opportunity to explore binding modes distinct from the natural product. The TMP pharmacophore is known to engage multiple anticancer targets including tubulin, Hsp90, thioredoxin reductase, and histone lysine-specific demethylase 1 (LSD1) [6], positioning this compound as a privileged scaffold for polypharmacology-driven anticancer drug discovery.

Process Chemistry: Kilogram-Scale Synthesis of Chiral TMP Intermediates

The patent literature provides established methods for producing optically active alkyl 3-aryl-3-hydroxypropionates via enzymatic transesterification using microbial esterases [2]. Deracemisation protocols using immobilized Candida parapsilosis whole cells have achieved >99% enantiomeric excess for aryl-substituted β-hydroxy esters [3]. These scalable biocatalytic routes make ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate a viable starting material for kilogram-scale production of chiral TMP-containing intermediates, supporting both preclinical development and eventual GMP manufacturing campaigns.

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